molecular formula C19H18N2OS B5683961 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide

3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide

Cat. No. B5683961
M. Wt: 322.4 g/mol
InChI Key: YMXFUWJNKYNVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of Methylthioninium chloride and is commonly used as a dye in histology. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide is not fully understood. However, it is believed that the compound acts by inhibiting the aggregation of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce inflammation, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide in lab experiments is its ability to improve cognitive function in animal models of Alzheimer's disease. However, the compound is also associated with a number of limitations, including its complex synthesis process, potential toxicity, and limited solubility in water.

Future Directions

There are a number of future directions for research on 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide. One area of research could focus on improving the compound's solubility in water, which would make it easier to use in lab experiments. Another area of research could focus on developing more efficient synthesis methods for the compound. Additionally, further studies could be conducted to explore the compound's potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide can be achieved through a multi-step process involving the reaction of various chemical compounds. The synthesis process involves the use of highly specialized laboratory equipment and techniques, making it a complex and time-consuming process.

Scientific Research Applications

3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide has been widely studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

properties

IUPAC Name

3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-12(2)10-18(22)20-15-7-5-14(6-8-15)19-21-16-9-4-13(3)11-17(16)23-19/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXFUWJNKYNVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]but-2-enamide

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